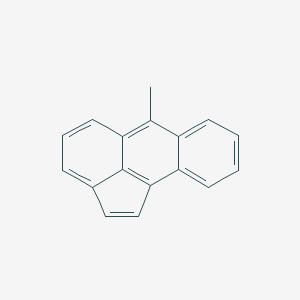

6-Methylaceanthrylene

Descripción

6-Methylaceanthrylene (CAS No. 192819-64-0), also known as 6-methyl-1,2,6,10b-tetrahydroaceanthrylene, is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a fused aromatic ring system with a methyl substituent at the 6-position . Aceanthrylene, the parent structure, consists of three fused benzene rings arranged in a linear fashion, and the addition of a methyl group alters its electronic and steric properties.

Propiedades

Número CAS |

170653-86-8 |

|---|---|

Fórmula molecular |

C17H12 |

Peso molecular |

216.28 g/mol |

Nombre IUPAC |

6-methylaceanthrylene |

InChI |

InChI=1S/C17H12/c1-11-13-6-2-3-7-15(13)16-10-9-12-5-4-8-14(11)17(12)16/h2-10H,1H3 |

Clave InChI |

XIHBIKWZKWLRQI-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC=C3C2=C(C=C3)C4=CC=CC=C14 |

SMILES canónico |

CC1=C2C=CC=C3C2=C(C=C3)C4=CC=CC=C14 |

Otros números CAS |

170653-86-8 |

Sinónimos |

6-methylaceanthrylene |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 6-methylaceanthrylene with key analogs based on structural features, synthesis, and functional properties.

6-Methoxy-β-Tetralone (CAS 2472-22-2)

- Structure : A tetralin derivative with a methoxy group at the 6-position and a ketone functional group.

- Synthesis : Produced via Friedel-Crafts acylation using phenylacetyl chloride and aluminum chloride in dichloromethane .

- Key Differences :

Adapalene (6-[3-(1-Adamantyl)-4-methoxy-phenyl]naphthalene-2-carboxylic acid)

- Structure: A naphthalene derivative with an adamantyl group and methoxy substituent, modified for retinoid receptor binding.

- Key Differences: Adapalene’s carboxylic acid group enables salt formation (e.g., sodium salt for topical formulations), unlike this compound’s nonpolar structure.

Methyl 2-Cyano-3-phenylacrylate (CAS 3695-84-9)

- Structure: An α,β-unsaturated ester with cyano and phenyl groups.

- Key Differences: The electron-withdrawing cyano group increases reactivity in Michael additions, contrasting with this compound’s stability. Safety: Requires stringent protective measures (e.g., gloves, goggles) due to skin and respiratory toxicity, a consideration for methylated compounds in general .

Exemestane Impurity E (6-Methylene-4-androsten-3,17-dione)

- Structure : A steroidal compound with a methylene group at the 6-position.

- Key Differences: The conjugated dienone system in Exemestane derivatives enables aromatase inhibition, whereas this compound lacks bioactive functional groups. Applications: Used in cancer therapy, emphasizing the role of methyl/methylene groups in modulating biological activity .

Comparative Data Table

Research Implications and Gaps

- Toxicity: While methylated PAHs like this compound are generally less toxic than nitro- or amino-PAHs, prolonged exposure risks warrant further study .

- Functionalization : Introducing polar groups (e.g., hydroxyl, carboxyl) could expand its utility in drug design or optoelectronics, as seen in Adapalene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.